molecular formula C25H22N2O4S2 B6023811 N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide

N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide

Cat. No.: B6023811
M. Wt: 478.6 g/mol
InChI Key: CAXNCTLTBMPMTA-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a methoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S2/c1-30-20-14-16(7-9-18(20)26-24(28)22-5-3-11-32-22)13-17-8-10-19(21(15-17)31-2)27-25(29)23-6-4-12-33-23/h3-12,14-15H,13H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXNCTLTBMPMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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